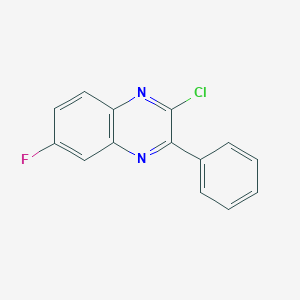![molecular formula C12H16O B14276671 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene CAS No. 128902-03-4](/img/structure/B14276671.png)
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Methoxybicyclo[531]undeca-1(11),7,9-triene is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[53
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene typically involves the construction of the bicyclic core through a series of diastereoselective reactions. One approach starts with an eight-membered ring, utilizing the conformational bias of the cyclooctane-ring system to achieve high diastereoselectivity . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of new compounds.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the bicyclic structure.
科学研究应用
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and properties of bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.
作用机制
The mechanism by which 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: This compound shares a similar bicyclic core but lacks the methoxy group, leading to different chemical properties and reactivity.
11-(Methoxymethyl)bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Another related compound with a different bicyclic structure and methoxy substitution.
Uniqueness
11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene is unique due to its specific methoxy substitution and bicyclic structure, which confer distinct chemical properties and potential applications. Its reactivity and interactions with biological targets set it apart from other similar compounds.
属性
CAS 编号 |
128902-03-4 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC 名称 |
11-methoxybicyclo[5.3.1]undeca-1(11),7,9-triene |
InChI |
InChI=1S/C12H16O/c1-13-12-10-6-3-2-4-7-11(12)9-5-8-10/h5,8-9H,2-4,6-7H2,1H3 |
InChI 键 |
PJTMLBMSONXNNZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2CCCCCC1=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)










![N-[(Pyridine-3-carbonyl)oxy]pyridine-2-carboximidoyl chloride](/img/structure/B14276666.png)
